N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, an isopropyl group, a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a cyanobenzamide group. These groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The benzo[d]thiazol-2-yl group, for example, is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the cyanobenzamide group could potentially influence its solubility and stability .Scientific Research Applications
Anticancer Applications
The development of kinesin spindle protein (KSP) inhibitors for cancer treatment has been explored. For example, a study discovered a compound exhibiting excellent biochemical potency and pharmaceutical properties suitable for clinical development as a cancer treatment. The compound arrested cells in mitosis, leading to cellular death (Theoclitou et al., 2011).
Antimicrobial Activities
Research into antimicrobial resistance, a significant global health issue, has led to the synthesis of compounds evaluated for their docking properties and antimicrobial activity. For instance, specific derivatives were shown to exhibit good activity against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential for designing more potent antimicrobial agents (Anuse et al., 2019).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds incorporating thiadiazole moiety has been investigated for their potential insecticidal activity against the cotton leafworm, Spodoptera littoralis, showing the versatility of these compounds in developing new insecticides (Fadda et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been known to inhibit the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, leading to the inhibition of prostaglandin synthesis . This can result in downstream effects such as the modulation of inflammation and pain perception.
Pharmacokinetics
Benzothiazole derivatives have been shown to have favorable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives have been known to exhibit anti-inflammatory and anti-tubercular activities .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4OS2.ClH/c1-15(2)29-12-11-18-21(14-29)32-25(28-23(30)17-9-7-16(13-26)8-10-17)22(18)24-27-19-5-3-4-6-20(19)31-24;/h3-10,15H,11-12,14H2,1-2H3,(H,28,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMFFHYVRFHLHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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